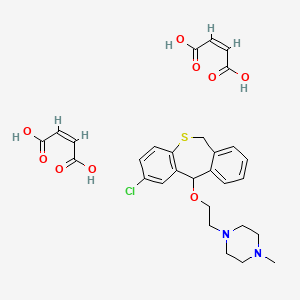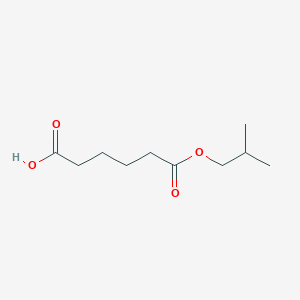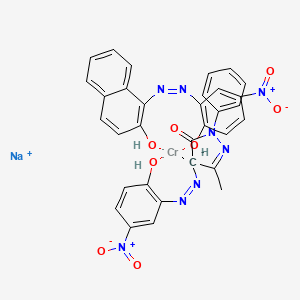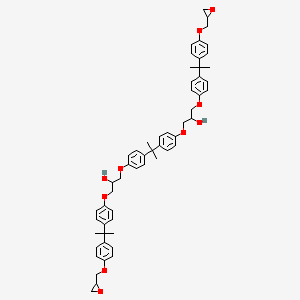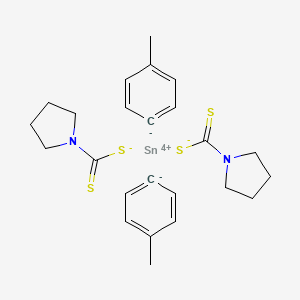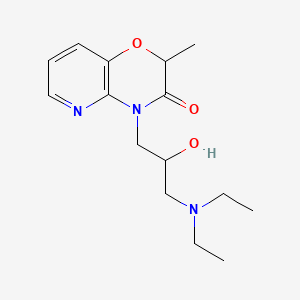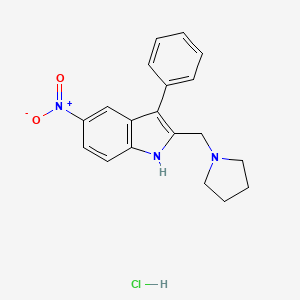
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an indole core, a nitro group at the 5-position, a phenyl group at the 3-position, and a pyrrolidinylmethyl group at the 2-position. The monohydrochloride form indicates the presence of a single hydrochloride molecule associated with the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride typically involves multi-step organic reactions. The initial step often includes the nitration of indole to introduce the nitro group at the 5-position. This is followed by the introduction of the phenyl group at the 3-position through a Friedel-Crafts alkylation reaction. The final step involves the addition of the pyrrolidinylmethyl group at the 2-position, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Nitration: Using concentrated nitric acid and sulfuric acid.
Friedel-Crafts Alkylation: Utilizing aluminum chloride as a catalyst.
Nucleophilic Substitution: Employing pyrrolidine and a suitable base.
Analyse Des Réactions Chimiques
Types of Reactions
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and pyrrolidinylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized indole derivatives.
Applications De Recherche Scientifique
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the indole core can interact with various enzymes and receptors. The phenyl and pyrrolidinylmethyl groups contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-: Similar structure but without the hydrochloride component.
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, dihydrochloride: Contains two hydrochloride molecules.
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrobromide: Contains a hydrobromide molecule instead of hydrochloride.
Uniqueness
The presence of the monohydrochloride component in Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Propriétés
Numéro CAS |
89159-44-4 |
|---|---|
Formule moléculaire |
C19H20ClN3O2 |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
5-nitro-3-phenyl-2-(pyrrolidin-1-ylmethyl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C19H19N3O2.ClH/c23-22(24)15-8-9-17-16(12-15)19(14-6-2-1-3-7-14)18(20-17)13-21-10-4-5-11-21;/h1-3,6-9,12,20H,4-5,10-11,13H2;1H |
Clé InChI |
AOFCAHNNPUWHGO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


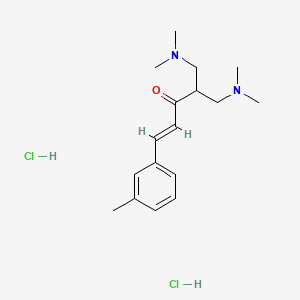

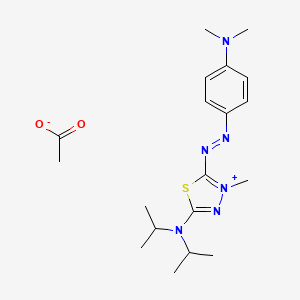
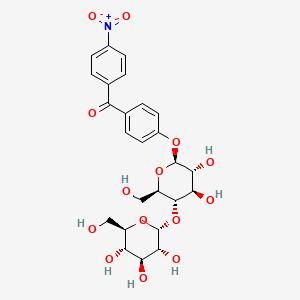
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)

